2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide
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Overview
Description
Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available in the sources I searched .Physical and Chemical Properties Analysis
While the exact physical and chemical properties of this compound are not available, related compounds such as 1H-Benz[de]isoquinoline-1,3(2H)-dione have a predicted boiling point of 573.3±45.0 °C and a predicted density of 1.407±0.06 g/cm3 .Scientific Research Applications
Photopolymerization Initiating Performance
Yang et al. (2018) investigated acrylated naphthalimide visible light initiators, closely related to the chemical compound , for their photopolymerization behavior. The study focused on the photochemical mechanisms and the performance of these compounds in initiating photopolymerization, demonstrating their potential application in light-induced polymer formation processes (Yang et al., 2018).
Molecular Structure Analysis
In a study by Gelbrich et al. (2011), a compound similar to the specified molecule was analyzed for its molecular structure, highlighting the intramolecular interactions and hydrogen-bonded chain formations. This kind of structural analysis is crucial for understanding the chemical properties and potential applications of such compounds (Gelbrich et al., 2011).
Solubility in Supercritical Carbon Dioxide
Hojjati et al. (2008) explored the solubilities of disperse azo dyes related to the chemical compound in supercritical carbon dioxide. This research provides insight into the application of such compounds in industries where solubility in supercritical CO2 is a valuable property, such as in dyeing processes and material science (Hojjati et al., 2008).
Antihyperglycemic Activity
Eissa (2013) synthesized isoindoline-1,3-dione analogues, structurally similar to the compound , to evaluate their antihyperglycemic activity. This research is significant in the medical field, especially for the development of new antidiabetic drugs (Eissa, 2013).
Solid State Emission and Nanoaggregates
Srivastava et al. (2016) studied 1,8-naphthalimide-based compounds, closely related to the specified molecule, for their solid-state emission and aggregation properties. This research contributes to the understanding of nanoaggregate formation and its impact on emission properties, which is important in materials science and nanotechnology (Srivastava et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7S/c1-34-22-14-18(24(15-23(22)35-2)37(32,33)28-16-19-8-5-13-36-19)11-12-29-26(30)20-9-3-6-17-7-4-10-21(25(17)20)27(29)31/h3-4,6-7,9-10,14-15,19,28H,5,8,11-13,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXHGDVYDVLNBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCC5CCCO5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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